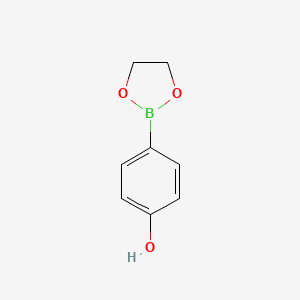

4-(1,3,2-Dioxaborolan-2-yl)phenol

Descripción

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-70-3) is a boronic ester derivative featuring a para-hydroxyphenyl group attached to a pinacol-protected boronate moiety. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its synthesis typically involves reacting 4-formylbenzeneboronic acid with pinacol in methanol under anhydrous conditions, achieving high yields (e.g., 90% in ). The tetramethyl substituents on the dioxaborolane ring enhance stability, making it suitable for storage and handling in organic synthesis . Applications include the development of PET tracers for neuroinflammation imaging ([11C]MBMP) and organic light-emitting diodes (OLEDs) . Physical properties include a molecular weight of 220.07 g/mol and a melting point range of 112–117°C (or 118°C, depending on purity) .

Propiedades

Número CAS |

108305-41-5 |

|---|---|

Fórmula molecular |

C8H9BO3 |

Peso molecular |

163.967 |

Nombre IUPAC |

4-(1,3,2-dioxaborolan-2-yl)phenol |

InChI |

InChI=1S/C8H9BO3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,10H,5-6H2 |

Clave InChI |

IDSYAEWBNQFQCE-UHFFFAOYSA-N |

SMILES |

B1(OCCO1)C2=CC=C(C=C2)O |

Sinónimos |

Phenol, 4-(1,3,2-dioxaborolan-2-yl)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ortho- and Meta-Hydroxy Derivatives

- However, intramolecular hydrogen bonding between the hydroxyl and boronate groups may reduce solubility in polar solvents .

- 3-Hydroxyphenylboronic Acid 1,3-Propanediol Ester (CAS 948592-64-1): The meta-hydroxy derivative, stabilized by a 1,3-propanediol cyclic ester, shows distinct electronic effects due to the altered substituent position, influencing its reactivity in aryl-aryl bond formation .

Substituted Arylboronates

- [4-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (): The introduction of a chloro substituent and hydroxymethyl group increases molecular complexity, enabling applications in targeted drug intermediates. The electron-withdrawing chlorine atom may moderate reactivity in cross-coupling reactions .

- This compound has a higher molecular weight (250.1 g/mol) and distinct solubility profiles .

Morpholine-Functionalized Derivatives

- 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine (): The addition of a morpholine ethyl chain introduces basicity and water solubility, expanding utility in medicinal chemistry for prodrug design or solubility-enhanced intermediates .

Data Tables

Table 1: Comparative Analysis of Key Boronic Ester Derivatives

Research Findings and Discussion

Reactivity in Cross-Coupling Reactions

The para-hydroxy derivative demonstrates superior stability and reactivity in Suzuki-Miyaura reactions due to the electron-donating hydroxyl group, which facilitates transmetallation steps . In contrast, the ortho-hydroxy analog’s intramolecular hydrogen bonding may require harsher conditions (e.g., elevated temperatures) for efficient coupling .

Stability and Handling

Pinacol-protected derivatives (e.g., the main compound) are more stable than 1,3-propanediol analogs, as evidenced by their commercial availability and long-term storage recommendations (2–8°C under inert gas) . Discrepancies in reported melting points (112–117°C vs. 118°C) may reflect differences in purity or crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.